molecular formula C24H25N3O2 B11370735 2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one

2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one

Cat. No.: B11370735
M. Wt: 387.5 g/mol
InChI Key: VTBBEJRABUFYDI-UHFFFAOYSA-N
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Description

2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core, an indole moiety, and a dimethylphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxobutan-2-yl]-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one apart is the combination of the indole, pyridazinone, and dimethylphenyl groups in a single molecule. This unique structure may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

2-[1-(2,3-dihydroindol-1-yl)-1-oxobutan-2-yl]-6-(2,5-dimethylphenyl)pyridazin-3-one

InChI

InChI=1S/C24H25N3O2/c1-4-21(24(29)26-14-13-18-7-5-6-8-22(18)26)27-23(28)12-11-20(25-27)19-15-16(2)9-10-17(19)3/h5-12,15,21H,4,13-14H2,1-3H3

InChI Key

VTBBEJRABUFYDI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCC2=CC=CC=C21)N3C(=O)C=CC(=N3)C4=C(C=CC(=C4)C)C

Origin of Product

United States

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